1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
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Overview
Description
“1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a chemical compound with the CAS number 1253789-60-4 . It is used for research and development purposes .
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C13H16N2O3 and it has a molecular weight of 248.28 .Scientific Research Applications
Condensation Methods:
- A series of pyrido-diazepine-diones and pyrido-oxazine-diones were synthesized via condensation of α-amino acid methyl ester derivatives with related oxazine-diones, leading to compounds with potential applications in various scientific fields (El Bouakher et al., 2011), (El Bouakher et al., 2013).
Microwave-Assisted Synthesis:
- Isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds with valuable biological activities, were synthesized using both conventional methods and microwave techniques, demonstrating the versatility of approaches for creating these complex molecules (Youssef et al., 2012).
Cycloaddition Reactions:
- The cycloaddition of Huisgen 1,4-dipoles with dipoles generated from dimethyl acetylenedicarboxylate and pyridine led to the formation of functionalized spiropyrido-oxazine-pyrroles, showing the chemical reactivity and potential utility of related oxazine derivatives (Galeev et al., 2021).
Ring-Opening Transformations:
- The synthesis of polycyclic pyridones was achieved through the oxazinone ring-opening transformations of related dihydropyrido-oxazines, illustrating the potential of these compounds in constructing biologically relevant molecules (Viktorova et al., 2023).
Biological Activity and Applications
Anticancer and Herbicidal Properties Some derivatives of the oxazine-diones have been found to exhibit notable biological activities:
Cytotoxicity and Anticancer Activity:
- Certain hybrids of natural alkaloids and thieno-pyrimidinones, synthesized from oxazine-dione derivatives, exhibited significant cytotoxicity against human cancer cells, suggesting potential applications in cancer therapy (Nie et al., 2018).
Herbicidal Activity:
- Novel pyrido-pyrimidine-dione-benzoxazinone hybrids demonstrated promising herbicidal activities as protoporphyrinogen oxidase inhibitors, indicating potential agricultural applications (Wang et al., 2017).
Safety and Hazards
properties
IUPAC Name |
7-methyl-1-(3-methylbutyl)pyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)6-7-15-11-10(5-4-9(3)14-11)12(16)18-13(15)17/h4-5,8H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEVBTAVBFXHEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2CCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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